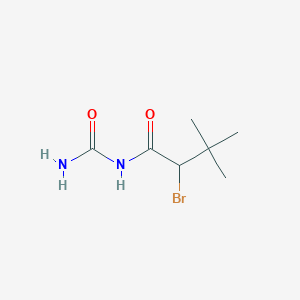
2-Bromo-n-carbamoyl-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-n-carbamoyl-3,3-dimethylbutanamide is a chemical compound with the molecular formula C7H13BrN2O2 It is known for its unique structure, which includes a bromine atom, a carbamoyl group, and a dimethylbutanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-carbamoyl-3,3-dimethylbutanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. One common method involves the reaction of 3,3-dimethylbutanamide with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-n-carbamoyl-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a different amide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically result in the formation of simpler amides.
科学研究应用
2-Bromo-n-carbamoyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-Bromo-n-carbamoyl-3,3-dimethylbutanamide exerts its effects depends on its specific interactions with molecular targets. The bromine atom and carbamoyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, hydrogen bonding, and other molecular interactions.
相似化合物的比较
Similar Compounds
2-Bromo-n-carbamoyl-3,3-dimethylbutanamide: Unique due to its specific structure and functional groups.
2-Chloro-n-carbamoyl-3,3-dimethylbutanamide: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-n-carbamoyl-3,3-dimethylbutanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique chemical reactions that are not possible with chlorine or iodine analogs, making this compound valuable for specific applications in research and industry.
属性
CAS 编号 |
6632-50-4 |
|---|---|
分子式 |
C7H13BrN2O2 |
分子量 |
237.09 g/mol |
IUPAC 名称 |
2-bromo-N-carbamoyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C7H13BrN2O2/c1-7(2,3)4(8)5(11)10-6(9)12/h4H,1-3H3,(H3,9,10,11,12) |
InChI 键 |
CNSALDKWMWZOAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)NC(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


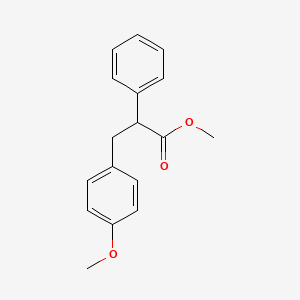
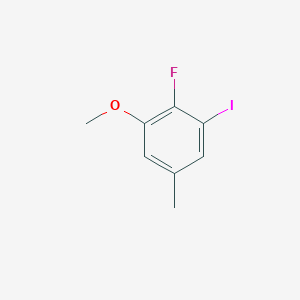


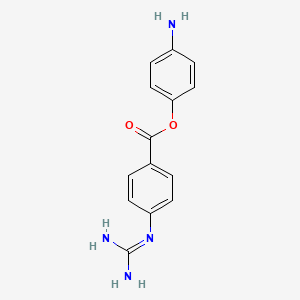
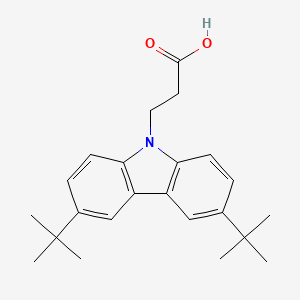
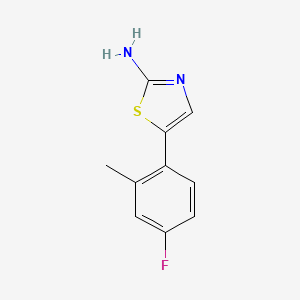
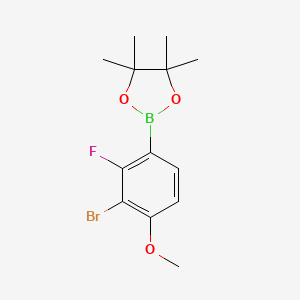
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)


